molecular formula C10H10ClN2O2P B14345519 Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate CAS No. 102534-74-7

Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate

Cat. No.: B14345519
CAS No.: 102534-74-7
M. Wt: 256.62 g/mol
InChI Key: CBMOXRAIQDOQMP-UHFFFAOYSA-N
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Description

Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a pyrazole ring, and a phosphonochloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate typically involves the reaction of phenylphosphonic dichloride with 3-methyl-1H-pyrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. Common solvents used in this reaction include dichloromethane or toluene. The reaction is usually performed at low temperatures to control the reactivity of the phosphonochloridate group .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Conditions: Anhydrous, low temperature

Major Products

Scientific Research Applications

Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (3-methyl-1H-pyrazol-1-yl)phosphonochloridate involves the reactivity of the phosphonochloridate group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Properties

CAS No.

102534-74-7

Molecular Formula

C10H10ClN2O2P

Molecular Weight

256.62 g/mol

IUPAC Name

1-[chloro(phenoxy)phosphoryl]-3-methylpyrazole

InChI

InChI=1S/C10H10ClN2O2P/c1-9-7-8-13(12-9)16(11,14)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CBMOXRAIQDOQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)P(=O)(OC2=CC=CC=C2)Cl

Origin of Product

United States

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